molecular formula C12H24CaN2O8S2 B602122 Calcium 3-(N-methylacetamido)propane-1-sulfonate CAS No. 233591-26-9

Calcium 3-(N-methylacetamido)propane-1-sulfonate

Cat. No.: B602122
CAS No.: 233591-26-9
M. Wt: 428.5 g/mol
InChI Key: JTVRLZRFSWNWAR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Classification

Acamprosate Impurity B is a critical process-related impurity associated with the synthesis and degradation of acamprosate, a medication used in alcohol dependence therapy. The compound is systematically named 3-formamidopropane-1-sulfonic acid and exists primarily as its calcium salt, calcium 3-formamidopropane-1-sulfonic acid , in pharmaceutical contexts. Its molecular formula is C₄H₉NO₄S (free acid) or C₄H₈NO₄S·½Ca (calcium salt), with a molecular weight of 167.18 g/mol (free acid) and 166.2 + 20.04 g/mol (calcium salt). Structurally, it features a sulfonic acid group (-SO₃H) at the terminal carbon, a formamide group (-NHCHO) at the third carbon, and a three-carbon alkyl chain (Figure 1).

Table 1: Key Physicochemical Properties of Acamprosate Impurity B

Property Value
CAS Number (free acid) 2806206-41-5
CAS Number (calcium salt) Not assigned
Molecular Formula C₄H₉NO₄S (free acid)
Molecular Weight 167.18 g/mol (free acid)
IUPAC Name 3-(Formylamino)propanesulfonic acid

Historical Context in Pharmaceutical Development

Nomenclature Variations in Scientific Literature

3-Formamidopropane-1-sulfonic Acid

This systematic name emphasizes the compound’s functional groups: a formamide substituent at the third carbon and a sulfonic acid group at the terminal position. It is the International Union of Pure and Applied Chemistry (IUPAC)-approved designation and appears in analytical method validations.

Calcium 3-Formamidopropane-1-sulfonic Acid

Properties

CAS No.

233591-26-9

Molecular Formula

C12H24CaN2O8S2

Molecular Weight

428.5 g/mol

IUPAC Name

calcium bis(3-[acetyl(methyl)amino]propane-1-sulfonate)

InChI

InChI=1S/2C6H13NO4S.Ca/c2*1-6(8)7(2)4-3-5-12(9,10)11;/h2*3-5H2,1-2H3,(H,9,10,11);/q;;+2/p-2

InChI Key

JTVRLZRFSWNWAR-UHFFFAOYSA-L

Appearance

White Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Calcium Bis(formyl Homotaurine)

Origin of Product

United States

Preparation Methods

Protection of 3-Amino-1-Propanol

The synthesis begins with the protection of the primary amine group in 3-amino-1-propanol using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Sodium hydroxide is employed as a base to facilitate the reaction, yielding the Boc-protected intermediate (III). This step achieves >90% conversion under ambient conditions.

Mesylation

The protected intermediate undergoes mesylation with methanesulfonyl chloride in the presence of triethylamine. This step converts the hydroxyl group into a mesylate (IV), enhancing its reactivity for subsequent nucleophilic substitution. The reaction is conducted at 0–5°C to prevent premature deprotection.

Acidic Deprotection

Deprotection of the Boc group is achieved using hydrochloric acid in dioxane, yielding 3-amino-1-propanol mesylate (V). The pH is carefully maintained at 2–3 to avoid side reactions, with a reaction time of 4–6 hours at 25°C.

Sulfonation with Sodium Sulfite

The mesylate intermediate reacts with sodium sulfite in aqueous methanol at 50–60°C, forming 3-aminopropane-1-sulfonic acid (VI). This step proceeds via nucleophilic displacement, with a yield of 75–80%. Excess sodium sulfite ensures complete conversion, and the product is isolated via crystallization.

Acetylation

The sulfonic acid intermediate is acetylated using acetic anhydride in the presence of calcium hydroxide. The reaction occurs at 55–60°C, with pH adjusted to 7–8 to favor N-acetylation. This step introduces the formamide group, yielding the free base of Acamprosate Impurity B (VII).

Calcium Salt Formation

The free base is treated with calcium hydroxide in aqueous acetic acid, resulting in the final calcium salt. The product is purified via recrystallization from methanol, achieving a purity of >95% as verified by HPLC.

Table 1: Industrial Synthesis Parameters

StepReagents/ConditionsYieldPurity
ProtectionBoc₂O, NaOH, CH₂Cl₂, 25°C92%98%
MesylationMsCl, Et₃N, 0–5°C88%97%
DeprotectionHCl, dioxane, 25°C85%96%
SulfonationNa₂SO₃, H₂O/MeOH, 50–60°C78%95%
AcetylationAc₂O, Ca(OH)₂, 55–60°C80%94%
Salt FormationCa(OH)₂, HOAc, MeOH75%>95%

Alternative Synthetic Routes

Nucleophilic Opening of 1,3-Propanesultone

A traditional approach involves the nucleophilic opening of 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, followed by cation exchange with calcium chloride. While this method is straightforward, it suffers from lower yields (60–65%) due to competing side reactions, such as over-acetylation.

Enzymatic Acetylation

Emerging research explores enzymatic acetylation using lipases to improve selectivity. Initial trials with Candida antarctica lipase B (CAL-B) in tert-butanol show promising results (70% yield, 90% purity), though scalability remains a challenge.

Reaction Conditions and Optimization

Temperature and pH Control

  • Mesylation : Temperatures >10°C lead to decomposition, necessitating strict cooling.

  • Sulfonation : A pH <7 during sodium sulfite addition prevents sulfonic acid degradation.

  • Acetylation : Neutral pH (7–8) minimizes hydrolysis of acetic anhydride.

Solvent Selection

  • DMF vs. Methanol : DMF enhances reaction rates in nucleophilic substitutions but complicates purification. Methanol offers a greener alternative with comparable efficiency.

Purification and Quality Control

Crystallization Techniques

  • Anti-solvent Addition : Methanol is added to aqueous reaction mixtures to precipitate the calcium salt, achieving a particle size of 50–100 µm.

  • Recrystallization : Two recrystallization cycles from ethanol/water (1:3) reduce impurity levels to <0.1%.

Analytical Monitoring

  • HPLC Methods : A C18 column with 0.1% phosphoric acid/acetonitrile (95:5) mobile phase resolves Acamprosate Impurity B from related substances (resolution >2.0).

  • Validation Parameters : Linearity (R² >0.999), LOD (0.01%), and LOQ (0.03%) comply with ICH Q2(R1) guidelines.

Table 2: HPLC Method Validation Data

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥0.995
Precision (% RSD)1.2%≤2.0%
Accuracy (% Recovery)98.5–101.2%95–105%
LOD0.008%≤0.01%

Challenges and Mitigation Strategies

Impurity Generation

  • Over-Acetylation : Excess acetic anhydride leads to diacetylated byproducts. Controlled stoichiometry (1.1 eq) and reaction time (4 hours) mitigate this.

  • Calcium Hydroxide Residues : Residual Ca²⁺ is removed via chelation with EDTA, followed by ultrafiltration.

Scalability Issues

  • Heat Transfer : Exothermic reactions during mesylation require jacketed reactors with rapid cooling.

  • Mixer Efficiency : High-shear mixers ensure homogeneous calcium salt precipitation, reducing batch variability .

Chemical Reactions Analysis

Types of Reactions

Acamprosate Impurity B undergoes various chemical reactions, including:

    Nucleophilic substitution: The nucleophilic opening of 1,3-propanesultone.

    Cation exchange: The in situ formation of the calcium salt.

Common Reagents and Conditions

    Potassium tert-butoxide: Used to form potassium acetamide.

    N,N-dimethylformamide: Solvent for the reaction.

    Calcium chloride: Used for cation exchange.

    2-propanol: Cosolvent for the reaction.

Major Products

The major product formed from these reactions is Calcium 3-formamidopropane-1-sulfonic acid, which is Acamprosate Impurity B .

Scientific Research Applications

Synthesis of Acamprosate Impurity B

Acamprosate Impurity B is synthesized during the manufacturing process of acamprosate, primarily through the nucleophilic opening of 1,3-propanesultone with potassium acetamide, followed by cation exchange with calcium chloride. This results in a crystalline form with high purity, which is essential for maintaining pharmaceutical standards.

Role in Pharmaceutical Formulations

The significance of Acamprosate Impurity B lies in its impact on the quality and safety profiles of medications containing acamprosate. As an impurity, it can influence the pharmacokinetics and pharmacodynamics of the active ingredient. Monitoring impurity levels is crucial for manufacturers to ensure compliance with regulatory standards and to safeguard patient health.

Quality Control in Drug Manufacturing

A study highlighted the necessity of controlling impurity levels during the production of acamprosate formulations. The presence of Acamprosate Impurity B was monitored using high-performance liquid chromatography (HPLC) to ensure that it remains within acceptable limits as per regulatory guidelines. This ensures that the final product is safe for consumption and effective for its intended use.

Impact on Drug Efficacy

Research has shown that impurities like Acamprosate Impurity B can alter the bioavailability and therapeutic effects of acamprosate. A detailed analysis indicated that formulations with higher levels of this impurity exhibited reduced efficacy in clinical settings, emphasizing the need for stringent quality control measures .

Comparison with Similar Compounds

Structural Analogues

Acamprosate Calcium (Parent Compound)
  • Function: Modulates N-methyl-D-aspartate receptors (NMDARs) and reduces alcohol withdrawal symptoms by normalizing glutamate homeostasis .
  • Pharmacokinetics : Renal excretion via organic anion transporter 1 (OAT1), with a Km of ~638 µM for OAT1-mediated transport .
  • Safety Profile: Non-neurotoxic at therapeutic doses (1–9 µM plasma levels) and well-tolerated in clinical trials .
Acamprosate Impurity A
  • Listed in the European Pharmacopoeia as a reference standard (Y0000116) .
  • Likely a synthetic intermediate or degradation product, though specific structural or functional data are unavailable.
Omeprazole Impurity B
  • A structurally unrelated compound but relevant as a comparison standard for impurity profiling.
  • Chromatographic retention time (RRT 18.4) and quantification methods are standardized for regulatory compliance .

Functional Analogues (NMDAR Inhibitors)

Compound Mechanism of Action Potency vs. Acamprosate Neurotoxicity Risk Clinical Relevance
Acamprosate Indirect NMDAR modulation via polyamine sites Baseline (100 mg/kg IP) None at 10 mM FDA-approved for alcohol dependence
JR220 Direct NMDAR inhibition (aryliminoguanidine) 100x more potent None at 250–500 µM Preclinical candidate
MK801 Non-competitive NMDAR antagonist Similar potency High (250 µM) Limited due to toxicity
CP-101,606 NR2B-selective NMDAR inhibition Similar potency Moderate Experimental use
Key Findings:
  • Potency : JR220 and CP-101,606 exhibit comparable or superior efficacy to acamprosate in reducing alcohol withdrawal symptoms but with divergent safety profiles .
  • Neurotoxicity : MK801 and VJ170 (harmine-beta-carboline) induce neurotoxicity at doses similar to their therapeutic thresholds, unlike acamprosate or JR220 .
  • Transport Kinetics : Acamprosate’s OAT1-mediated renal clearance (Km ~638 µM) distinguishes it from other OAT1 substrates like acyclovir (Km 342 µM) or methotrexate (Km 554–724 µM), which have higher affinities .

Metabolically Related Compounds

Probenecid
  • Inhibits OAT1 (Ki = 13 µM) and increases acamprosate’s plasma AUC by 2.2-fold in rats .
Taurine
  • Acamprosate increases taurine levels in the nucleus accumbens of ENT1–/– mice, which correlates with reduced ethanol consumption .
  • Taurine itself lacks direct NMDAR-modulating effects but synergizes with acamprosate in preclinical models .

Biological Activity

Acamprosate, specifically its impurity known as Acamprosate Impurity B (often referred to as the potassium salt form), is a compound that has garnered attention in pharmacological research, particularly concerning its role in alcohol use disorder (AUD) treatment. This article delves into the biological activity of Acamprosate Impurity B, including its pharmacodynamics, clinical implications, and comparative studies.

Acamprosate Impurity B is characterized by the following chemical properties:

  • Molecular Formula : C4H8NO4S
  • Molecular Weight : 166.18 g/mol
  • Solubility : Soluble in organic solvents like DMSO at concentrations around 0.5 mg/ml.

These properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Acamprosate is primarily known for its effects on neurotransmitter systems related to alcohol dependence. The biological activity of Acamprosate Impurity B is linked to several mechanisms:

  • Glutamate Modulation : Acamprosate acts as a modulator of glutamate neurotransmission, which is significant for reducing cravings and withdrawal symptoms associated with alcohol dependence. It has been shown to decrease glutamate levels in the brain, which may help stabilize mood and reduce anxiety related to alcohol withdrawal .
  • GABAergic Activity : Although initially thought to directly modulate GABA_A receptors, recent studies suggest that Acamprosate may inhibit GABA_B autoreceptor-mediated inhibition of GABA release, thereby indirectly enhancing GABAergic transmission .
  • NMDA Receptor Interaction : Acamprosate exhibits both agonist and antagonist properties at NMDA receptors depending on the specific brain region and receptor subunit composition. This dual action may play a role in neuroprotection against alcohol-induced neurotoxicity .

Case Studies and Research Findings

  • Real-World Analysis : A retrospective study evaluated the impact of Acamprosate on patients with alcohol-related cirrhosis. It found that while Acamprosate was associated with higher rates of hospital readmission, it did not significantly improve abstinence rates or mortality after one year . This indicates a complex interaction between the drug's efficacy and the severity of underlying liver disease.
  • Meta-Analysis : A sex-specific meta-analysis demonstrated that Acamprosate significantly improves abstinence rates compared to placebo, showing an increase in percentage of abstinent days by 10.4% and a higher rate of complete abstinence (odds ratio of 1.9) across both genders . This highlights its effectiveness as a maintenance therapy for AUD.
  • Pharmacokinetics : The pharmacokinetic profile of Acamprosate indicates that it has a half-life of approximately 32 hours and is excreted unchanged in urine. This property makes it suitable for once-daily dosing, which can improve patient adherence .

Data Table: Comparative Efficacy of Acamprosate

Study TypeOutcome MeasureAcamprosate GroupControl GroupStatistical Significance
Retrospective StudyReadmission RatesHigherLowerp < 0.001
Meta-AnalysisPercentage of Abstinent Days+10.4%Baselinep < 0.001
PharmacokineticsHalf-Life32 hoursN/AN/A

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Acamprosate Impurity B in drug substances?

  • Methodological Answer : Acamprosate Impurity B is typically identified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Chromatographic methods must include validation parameters such as specificity, sensitivity (limit of detection/quantification), and resolution between the impurity and the active pharmaceutical ingredient (API). For quantification, relative response factors (RRFs) are calculated by comparing the impurity’s peak response to the API under standardized conditions. Validation studies require spiking drug substance samples with known amounts of the impurity to assess accuracy and precision .

Q. What regulatory guidelines govern the control of Acamprosate Impurity B during drug development?

  • Methodological Answer : The ICH Q3A guideline specifies that impurities exceeding 0.1% in the API must be identified and qualified. Limits for Acamprosate Impurity B are established based on toxicological assessments and batch data analysis. Decision Tree #1 from ICH Q6A provides a framework for setting acceptance criteria, emphasizing that initial limits should accommodate variability in early-phase manufacturing processes. Analytical methods must comply with FDA and EMA requirements for specificity and reproducibility, as outlined in ICH Q2(R1) .

Q. How is Acamprosate Impurity B synthesized, and what are its structural characteristics?

  • Methodological Answer : Impurity B is a process-related byproduct formed during the synthesis of acamprosate calcium. Its structure is elucidated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). Synthetic pathways involving incomplete esterification or side reactions during purification are common sources. Structural confirmation requires comparison with reference standards, which are critical for validating analytical methods .

Advanced Research Questions

Q. What experimental designs are recommended for forced degradation studies to assess the stability of Acamprosate Impurity B?

  • Methodological Answer : Forced degradation studies involve exposing acamprosate to stress conditions (e.g., acid/base hydrolysis, oxidation, photolysis, and thermal stress) to simulate impurity formation. HPLC or UPLC-PDA methods track degradation kinetics, with peak purity analysis to confirm the absence of co-eluting impurities. Degradation products are characterized using LC-MS/MS, and their RRFs are determined to quantify impurity levels under accelerated conditions .

Q. How can researchers resolve discrepancies in impurity quantification across analytical batches?

  • Methodological Answer : Discrepancies may arise from variations in column performance, mobile phase composition, or detector sensitivity. To mitigate this:

  • Cross-validate methods using independent techniques (e.g., LC-MS vs. NMR).
  • Apply statistical tools (e.g., ANOVA) to assess inter-batch variability.
  • Recalibrate RRFs using freshly prepared impurity standards.
  • Reference ICH Q14 guidelines for analytical procedure lifecycle management to ensure robustness .

Q. What strategies are effective in minimizing the formation of Acamprosate Impurity B during synthesis?

  • Methodological Answer : Process optimization includes:

  • Modifying reaction conditions (e.g., temperature, pH) to reduce side reactions.
  • Implementing advanced purification techniques (e.g., preparative chromatography or crystallization).
  • Using quality-by-design (QbD) principles to identify critical process parameters (CPPs) that influence impurity formation.
  • Comparative studies of alternative synthetic routes (e.g., enzymatic catalysis) to suppress impurity generation .

Q. How do researchers address conflicting data in impurity profiling between compendial monographs and in-house studies?

  • Methodological Answer : Conflicts often arise from differences in reference standards or method sensitivity. To resolve this:

  • Perform a cross-comparison using the same reference materials and chromatographic conditions.
  • Validate in-house methods against compendial procedures (e.g., European Pharmacopoeia).
  • Consult ICH Q4B annexes for harmonized acceptance criteria and analytical targets .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for establishing impurity control limits in long-term stability studies?

  • Methodological Answer : Control limits are derived using tolerance intervals (e.g., 95% confidence with 99% coverage) based on stability data from multiple batches. Multivariate analysis (e.g., principal component analysis) identifies correlations between impurity levels and storage conditions. ICH Q1E provides guidance on extrapolating shelf-life data, ensuring limits account for worst-case degradation scenarios .

Q. How can researchers validate the specificity of analytical methods for Acamprosate Impurity B in the presence of structurally similar impurities?

  • Methodological Answer : Specificity is validated by:

  • Demonstrating baseline separation (resolution ≥ 2.0) between Impurity B and other peaks.
  • Performing spike-and-recovery experiments with mixtures of impurities.
  • Using diode-array detection (DAD) to confirm spectral homogeneity.
  • Referencing ICH Q2(R1) for acceptance criteria on peak purity and signal-to-noise ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.